(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Catalog No.
S777427
CAS No.
110529-22-1
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrol...

CAS Number

110529-22-1

Product Name

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

XIJAGFLYYNXCAB-KRWDZBQOSA-N

SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Asymmetric Catalysis:

This compound possesses a chiral center, making it a potential candidate for asymmetric catalysis. Asymmetric catalysts are crucial in various synthetic reactions, enabling the production of enantiopure compounds, which are essential in pharmaceutical and fine chemical industries. Studies have shown promising results for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine as a catalyst in several reactions, including:

  • Aldol reactions: These reactions are fundamental for constructing carbon-carbon bonds in organic molecules. Studies suggest this compound can effectively catalyze aldol reactions with high enantioselectivity [1].

[1]

Asymmetric Aldol Reactions Catalyzed by Novel Chiral Brønsted Acid-Base Catalysts Derived from 1,1'-Binaphthyl-2,2'-Diamine

  • Hydrogenation reactions: These reactions involve the addition of hydrogen to an unsaturated molecule. Research indicates this compound can act as an efficient catalyst for hydrogenation reactions with good enantioselectivity [2].

[2]

Highly Enantioselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds Catalyzed by Chiral Brønsted Acid-Base Complexes

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a chiral compound with the molecular formula C18H22NO and a molecular weight of approximately 268.38 g/mol. It is characterized by a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group at the second position and a methyl group at the first position. This compound is often encountered in the context of pharmaceutical chemistry due to its potential biological activities and applications in drug development.

The compound appears as a white to off-white crystalline solid, with a melting point ranging from 66 to 72 °C . It is soluble in organic solvents and exhibits specific optical activity, indicated by its positive rotation of +52° in chloroform .

Typical of amines and alcohols. Some notable reactions include:

  • Acylation: The hydroxy group can undergo acylation to form esters, which may enhance lipophilicity and alter biological activity.
  • Alkylation: The nitrogen atom can be alkylated to produce quaternary ammonium salts, potentially increasing solubility and reactivity.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, modifying the compound's properties and reactivity profile.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine exhibits significant biological activities. It has been studied for its potential as a neuroprotective agent, particularly in conditions related to neurodegeneration. The compound may interact with neurotransmitter systems, influencing cognitive functions and offering therapeutic benefits in treating diseases like Alzheimer's .

Additionally, it has shown promise in modulating pain pathways, which could position it as a candidate for analgesic development. Its unique structure allows it to interact selectively with biological targets, enhancing its therapeutic potential while minimizing side effects.

The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors such as amino acids or lactams, the pyrrolidine ring is synthesized via cyclization reactions.
  • Introduction of Hydroxy(diphenyl)methyl Group: This can be achieved through a nucleophilic substitution reaction where diphenylmethanol is introduced at the 2-position of the pyrrolidine ring.
  • Resolution of Enantiomers: If racemic mixtures are produced, chiral resolution techniques such as chromatography or crystallization can be employed to isolate the (S)-enantiomer.

These methods provide synthetic routes that can be optimized for yield and purity depending on the desired application.

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and pain management.
  • Research Reagent: Used in studies related to drug interactions and metabolic pathways due to its ability to modulate biological systems.
  • Chemical Intermediate: It serves as an intermediate in synthesizing other complex molecules in medicinal chemistry.

Interaction studies involving (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine focus on its binding affinity and activity with various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, influencing mood regulation and cognitive processes . Additionally, its effects on ion channels involved in pain signaling pathways have been explored, indicating potential analgesic properties.

These interaction studies are crucial for understanding the mechanism of action of this compound and guiding further development for clinical applications.

Several compounds share structural similarities with (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidineC18H22NOEnantiomeric form; potential differences in biological activity
2-[Hydroxyphenylmethyl]-1-methylpyrrolidineC17H23NOLacks diphenyl substitution; may exhibit different pharmacological properties
2-[Hydroxydiphenylmethyl]-1-piperidineC18H23NOPiperidine ring instead of pyrrolidine; alters steric and electronic properties

These compounds illustrate variations in structure that may lead to different pharmacological profiles, underscoring the importance of chirality and substitution patterns in drug design.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types